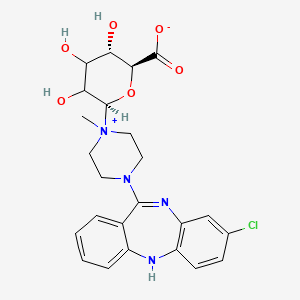
Clozapine N-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clozapine N-beta-D-Glucuronide is a metabolite of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia. This compound is formed through the process of glucuronidation, where clozapine is conjugated with glucuronic acid. The formation of this compound plays a crucial role in the metabolism and excretion of clozapine from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clozapine N-beta-D-Glucuronide involves the enzymatic reaction of clozapine with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant. The reaction conditions include maintaining an optimal pH and temperature to ensure the activity of the UGT enzyme.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. These methods allow for the large-scale production of the compound by mimicking the natural metabolic pathways in a controlled environment.
Análisis De Reacciones Químicas
Types of Reactions: Clozapine N-beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to clozapine. This reaction is catalyzed by beta-glucuronidase enzymes.
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable glucuronide conjugate structure.
Major Products:
Hydrolysis: Clozapine and glucuronic acid.
Aplicaciones Científicas De Investigación
Clozapine N-beta-D-Glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of clozapine in the body.
Toxicology: Investigating the detoxification pathways of clozapine and its metabolites.
Neuropharmacology: Understanding the neuroprotective effects of clozapine metabolites on dopaminergic neurons.
Drug Development: Exploring the potential therapeutic benefits of clozapine metabolites in treating neurodegenerative diseases.
Mecanismo De Acción
Clozapine N-beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of clozapine. The parent compound, clozapine, acts on multiple neurotransmitter receptors, including dopamine, serotonin, and muscarinic receptors. The glucuronidation of clozapine facilitates its excretion from the body, thereby regulating its pharmacokinetic profile .
Comparación Con Compuestos Similares
Clozapine N-oxide: Another metabolite of clozapine formed through oxidation.
N-desmethylclozapine: A demethylated metabolite of clozapine.
Comparison: Clozapine N-beta-D-Glucuronide is unique in its formation through glucuronidation, which enhances its water solubility and facilitates excretion. In contrast, clozapine N-oxide and N-desmethylclozapine undergo different metabolic pathways, such as oxidation and demethylation, respectively .
This compound’s role in the detoxification and excretion of clozapine highlights its importance in the overall pharmacokinetic profile of the parent drug. Its unique metabolic pathway distinguishes it from other clozapine metabolites, contributing to its specific functions and applications in scientific research.
Propiedades
Fórmula molecular |
C24H27ClN4O6 |
|---|---|
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
(2S,3S,6R)-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H27ClN4O6/c1-29(23-20(32)18(30)19(31)21(35-23)24(33)34)10-8-28(9-11-29)22-14-4-2-3-5-15(14)26-16-7-6-13(25)12-17(16)27-22/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H-,26,27,33,34)/t18?,19-,20?,21-,23+/m0/s1 |
Clave InChI |
SJZOZBLWKIWHFH-TWNSLQLBSA-N |
SMILES isomérico |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
SMILES canónico |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
![2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one](/img/structure/B13435292.png)
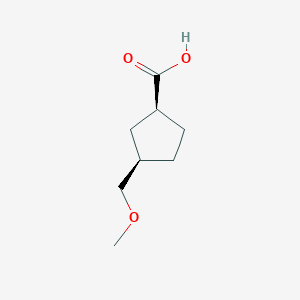
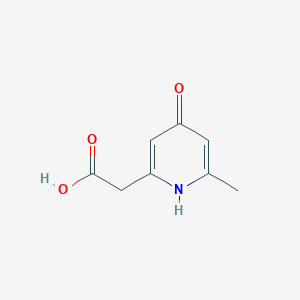
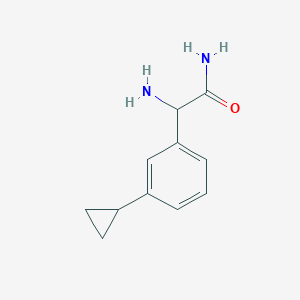

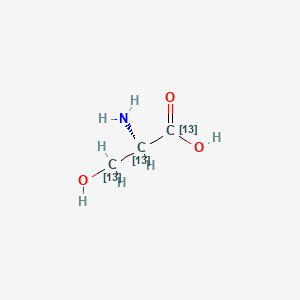
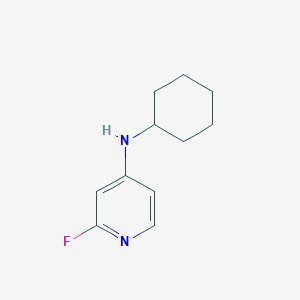

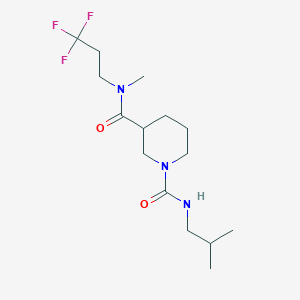
![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
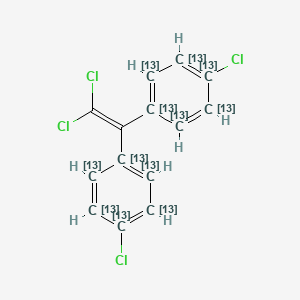
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
